2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
Description
2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes a quinoline moiety, which is a nitrogen-containing heterocycle, and an isoquinoline moiety, which is another nitrogen-containing heterocycle. The presence of these heterocycles imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
2-(8-methylquinolin-5-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O4/c1-12-7-9-17(14-6-3-11-23-20(12)14)24-21(26)15-5-2-4-13-18(25(28)29)10-8-16(19(13)15)22(24)27/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVHMLFWRUSFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which offers the advantage of reduced reaction times and increased yields . Another approach is the use of clay or other recyclable catalysts, which promote green and sustainable chemical processes . Additionally, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids are also employed in the synthesis of quinoline derivatives . Industrial production methods may involve large-scale synthesis using these techniques to ensure efficiency and sustainability.
Chemical Reactions Analysis
2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, nitric acid, and sulfuric acid . For example, bromination of quinoline and isoquinoline derivatives can be achieved by heating their hydrochlorides with bromine in nitrobenzene, resulting in high yields of brominated products . Nitration of quinoline with nitric acid and acetic acid produces nitrated derivatives . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Scientific Research Applications
The compound 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential pharmacological properties, including its use as a scaffold for drug discovery . In medicine, quinoline derivatives are known for their antimalarial, anticancer, and antimicrobial activities . In industry, these compounds are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the quinoline and isoquinoline moieties can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity . Additionally, the nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE include other quinoline and isoquinoline derivatives. For example, 4-bromo-quinoline and 4-bromo-isoquinoline are similar compounds that also contain brominated quinoline and isoquinoline moieties . These compounds share similar chemical properties and reactivity patterns but differ in their specific substituents and biological activities. The uniqueness of 2-(8-METHYL-5-QUINOLYL)-6-N
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
